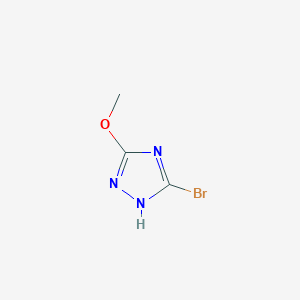

3-Bromo-5-methoxy-1H-1,2,4-triazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-methoxy-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3O/c1-8-3-5-2(4)6-7-3/h1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNWPBNTUMRPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718250 | |

| Record name | 5-Bromo-3-methoxy-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15777-61-4 | |

| Record name | 5-Bromo-3-methoxy-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 Bromo 5 Methoxy 1h 1,2,4 Triazole

Regioselectivity in Reactions of Substituted 1,2,4-Triazoles

The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, and in the N-unsubstituted form, it can exist in two tautomeric forms, the 1H- and 4H-isomers. The presence of substituents at the C-3 and C-5 positions, such as a bromine atom and a methoxy (B1213986) group, influences the electronic distribution and steric environment of the ring, thereby directing the outcome of substitution reactions, particularly at the nitrogen atoms.

Alkylation of N-unsubstituted 1,2,4-triazoles can potentially occur at the N-1, N-2, or N-4 positions. Studies on substituted 1,2,4-triazoles have shown that reactions with electrophiles can yield a mixture of N-1 and N-2 alkylated products, with N-2 alkylated isomers often being preferentially formed. sigmaaldrich.comsigmaaldrich.com However, the regioselectivity is highly dependent on the reaction conditions (such as the base and solvent used) and the nature of the substituents on the triazole ring. organic-chemistry.org For instance, in some cases, the presence of a bromine atom has been shown to direct alkylation specifically to the N-2 position in the related 1,2,3-triazole system. nih.gov The electron-withdrawing nature of the bromine at C-3 and the electron-donating methoxy group at C-5 in 3-bromo-5-methoxy-1H-1,2,4-triazole would be expected to create a nuanced electronic environment, influencing which nitrogen atom is the most nucleophilic and sterically accessible for reactions like alkylation or arylation.

Functional Group Transformations Involving Bromine at C-3

The bromine atom at the C-3 position is a key handle for introducing molecular diversity, as it can be replaced through various transition-metal-catalyzed cross-coupling reactions or nucleophilic substitution.

Cross-coupling reactions (e.g., Suzuki, Heck) on halogenated triazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated heterocycles, including bromo-triazoles, are common substrates for these transformations. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is particularly effective for creating biaryl structures.

| Halogenated Azole | Coupling Partner | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl2 / Ag2CO3 | 5-(4-tert-butylphenyl)-1,2,3-triazine | 81% | acs.org |

| 3,5-Dichloro-1,2,4-thiadiazole (B1299824) | 4-Methoxyphenylboronic acid | Pd(PPh3)4 / Na2CO3 | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | Not specified | researchgate.net |

| 2-Substituted 4-bromo-1,2,3-triazole | Arylboronic acid | Pd(PPh3)4 / Na2CO3 | 2,4,5-Trisubstituted 1,2,3-triazole | Good yields | nih.gov |

Nucleophilic aromatic substitution at the bromo position

The triazole ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at carbon atoms bearing a good leaving group like bromine. The presence of three electronegative nitrogen atoms enhances the electrophilicity of the ring carbons, making them susceptible to attack by strong nucleophiles.

Studies on related bromo-substituted azines and azoles have shown that the bromine can be displaced by various nucleophiles, including phenols, amines, and thiols. For example, 5-bromo-1,2,3-triazines react with phenols in the presence of a base to yield 5-aryloxy-1,2,3-triazines. It is therefore highly probable that this compound would react with suitable nucleophiles (e.g., alkoxides, amines, thiolates) to afford 3-substituted-5-methoxy-1H-1,2,4-triazoles. The reaction outcome would depend on the nucleophile's strength and the reaction conditions employed.

Reactions Involving the Methoxy Group at C-5

The methoxy group at the C-5 position offers another site for chemical modification, primarily through ether cleavage.

Potential for demethylation or other ether modifications

Conversion of an aryl methoxy group to a hydroxyl group (O-demethylation) is a common transformation in organic synthesis. This can be achieved using various reagents, although the conditions can often be harsh. Strong Lewis acids like boron tribromide (BBr₃) are highly effective, typically used at low temperatures. Strong protic acids such as hydrobromic acid (HBr) at elevated temperatures can also cleave methyl ethers. Alternatively, nucleophilic cleavage using thiolates in a polar aprotic solvent represents a milder approach.

Applying these methods to this compound could potentially yield 3-bromo-1H-1,2,4-triazol-5-ol. The choice of reagent would be critical to avoid undesired reactions at other sites, such as the triazole ring nitrogens or the bromo substituent. For example, the high reactivity of BBr₃ would require careful control of stoichiometry and temperature to achieve selective demethylation.

| Reagent | Typical Conditions | Mechanism | Key Considerations |

|---|---|---|---|

| Boron tribromide (BBr3) | Dichloromethane (B109758) (DCM), -78°C to RT | Lewis acid assisted cleavage | Highly effective but very reactive; sensitive to moisture. |

| Hydrobromic acid (HBr) | 47% aq. solution, high temperature (~130°C) | Brønsted acid assisted SN2 | Harsh conditions, low functional group tolerance. |

| Alkyl thiols (e.g., EtSH) | Basic conditions (e.g., NaOH), polar aprotic solvent (e.g., DMF) | Nucleophilic (SNAr-type) demethylation | Milder conditions, useful for sensitive substrates. |

Reactivity at the 1H-Position of the Triazole Ring

The acidic proton on the nitrogen of the 1H-1,2,4-triazole ring can be readily removed by a base, allowing for electrophilic attack at the resulting triazolate anion. This is a common strategy for introducing substituents onto the triazole nitrogen. As discussed in Section 3.1, alkylation or arylation can occur at different nitrogen atoms, with regioselectivity being a key consideration.

For instance, the reaction of 1H-1,2,4-triazole with alkyl halides in the presence of a base like sodium ethoxide or potassium carbonate typically yields N-1 and/or N-4 substituted products. organic-chemistry.org The specific isomer distribution for this compound would be influenced by the electronic effects of the C-3 and C-5 substituents and the steric bulk of the incoming electrophile. Studies on 4-bromo-NH-1,2,3-triazoles have demonstrated a bromo-directed, highly regioselective N-2 alkylation, suggesting that the substituents play a crucial role in controlling the reaction's outcome. nih.gov This indicates that N-functionalization of this compound is a viable and potentially regioselective pathway for generating a diverse range of derivatives.

N-Substitution Reactions to Introduce Various Moieties

The 1,2,4-triazole ring contains three nitrogen atoms, and the acidic N-H proton can be readily removed to generate an anion, which can then be subjected to substitution reactions. However, the presence of multiple nitrogen atoms means that N-substitution reactions, such as alkylation or arylation, can potentially lead to a mixture of regioisomers (N-1, N-2, or N-4 substituted products). The distribution of these isomers is influenced by several factors, including the nature of the substituent being introduced, the reaction conditions (such as the base and solvent used), and the electronic properties of the substituents already present on the triazole ring.

In the case of substituted triazoles, the regioselectivity of N-alkylation is a critical consideration. For instance, in related 1,2,4-triazole systems, alkylation can occur at any of the ring nitrogens, and the outcome is often a mixture of products. The synthesis of 1-substituted derivatives of 1,2,4-triazole-3-carboxamides, for example, highlights the challenge of achieving regioselectivity, as alkylation can produce different isomers.

Research on other halogenated triazoles provides insight into how substituents can direct the position of incoming groups. Studies on 4-bromo-NH-1,2,3-triazoles have demonstrated a "bromo-directed" N-2 alkylation. organic-chemistry.org In these cases, the reaction of the triazole with alkyl halides in the presence of a base like potassium carbonate selectively yields the 2-substituted product. organic-chemistry.org This directing effect is attributed to the electronic influence and steric hindrance of the bromine atom, which disfavors substitution at the adjacent nitrogen atoms. While this study was conducted on a 1,2,3-triazole isomer, the principle that a halogen substituent can influence the regiochemical outcome of N-substitution is a key concept in triazole chemistry.

For this compound, the introduction of various moieties via N-substitution would likely proceed through initial deprotonation followed by reaction with an electrophile (e.g., an alkyl halide or aryl halide). The precise ratio of N-1, N-2, and N-4 substituted products would depend on the specific reaction conditions employed.

Table 1: Factors Influencing Regioselectivity of N-Substitution in Triazoles

| Factor | Description | Potential Influence on this compound |

| Substituents | The electronic nature (electron-donating or -withdrawing) and size of existing groups on the triazole ring. | The electron-donating methoxy group and the electron-withdrawing bromine atom will electronically influence the nucleophilicity of the different nitrogen atoms. |

| Reaction Conditions | Includes the choice of base, solvent, temperature, and nature of the electrophile. | Polar aprotic solvents like DMF often favor N-alkylation. The choice of a hard or soft base can influence which nitrogen atom is deprotonated. |

| Counter-ion | The cation from the base used can coordinate with the triazole nitrogens, influencing the site of subsequent reaction. | Different metal carbonates (e.g., K₂CO₃, Cs₂CO₃) can lead to different isomeric ratios. |

Chemo- and Regioselective Modifications

The presence of multiple reactive sites in a molecule necessitates chemo- and regioselective control during chemical synthesis. In derivatives of this compound, particularly in more complex structures like nucleoside analogues, the ability to selectively modify one part of the molecule while leaving others intact is crucial for creating targeted compounds.

Differential Reactivity of Halogen Positions on Triazole and Sugar Moieties in Nucleosides

In nucleoside analogues where a halogenated triazole is attached to a halogenated sugar, the different electronic environments of the halogen atoms can lead to significant differences in their reactivity. This differential reactivity allows for selective chemical modifications at specific positions.

A key study illustrating this principle involved the synthesis and reaction of 1-(2-bromo-2-deoxy-pyranosyl)-3,5-dibromo-1H-1,2,4-triazole. This compound features three different bromine atoms: one on the C-3 position of the triazole, one on the C-5 position of the triazole, and one on the C-2 position of the sugar moiety. Research has established a clear hierarchy of reactivity among these halogens towards nucleophilic substitution.

The graduated reactivity was determined to be: C-5 (triazole) > C-2 (sugar) > C-3 (triazole) .

This order of reactivity means that a nucleophile will preferentially attack the bromine atom at the C-5 position of the triazole ring. The bromine at the C-2 position of the sugar is the next most reactive, while the bromine at the C-3 position of the triazole is the most resistant to substitution. This chemo- and regioselectivity is pivotal, as it enables a stepwise modification of the molecule. For example, a mild nucleophile can be used to selectively replace the C-5 bromine, followed by a stronger nucleophile or different reaction conditions to target the C-2 bromine, all while the C-3 bromine remains untouched. This selective replacement allows for the synthesis of a diverse array of triazole nucleoside analogues from a common precursor.

Table 2: Reactivity of Halogen Atoms in a Bromo-Triazole Nucleoside Analogue

| Position of Bromine Atom | Relative Reactivity | Potential Transformations |

| C-5 (Triazole Ring) | Highest | Nucleophilic substitutions (e.g., with methoxide (B1231860), hydrazine (B178648), benzylamine, thiophenolate), hydrodehalogenations. |

| C-2 (Sugar Moiety) | Intermediate | Nucleophilic substitutions, hydrodehalogenations. |

| C-3 (Triazole Ring) | Lowest | Resistant to substitution under conditions that affect C-5 and C-2 positions. |

This differential reactivity provides a powerful synthetic strategy for creating a library of complex molecules by sequentially targeting specific halogen atoms for substitution.

Computational and Theoretical Studies on 3 Bromo 5 Methoxy 1h 1,2,4 Triazole

Quantum Chemical Investigations

Quantum chemical investigations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of triazole derivatives. acs.org These studies offer a detailed view of the molecule's behavior at the atomic level.

| Compound | Property | Value | Method |

|---|---|---|---|

| 1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide | Dipole Moment | 4.6382 Debye | DFT |

| Heat Capacity | 106.731 Cal/mol/K | ||

| Entropy | 196.914 Cal/mol/K | ||

| E(RB3LYP) | 1426.94224532 a.u. |

Molecular orbital (MO) theory provides a powerful framework for understanding the electronic transitions and reactivity of molecules. youtube.com For triazole derivatives, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.comresearchgate.net

In related 1,2,3-triazole systems, studies have shown that HOMO electron localizations are often found on the bonding pi electrons of aromatic groups, while LUMO electrons are localized on the anti-bonding pi electrons. mdpi.com This suggests that electronic transitions are likely to be of the π→π* type. mdpi.com The specific energies of these orbitals and the resulting gap can be calculated using time-dependent DFT (TD-DFT), providing insights into the molecule's electronic absorption properties. mdpi.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of 3-Bromo-5-methoxy-1H-1,2,4-triazole is crucial for predicting its interactions with other molecules.

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational changes and stability of molecules over time. nih.gov In studies of related 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists, MD simulations have been used to investigate the stability of ligand-protein complexes. nih.gov The root-mean-square deviation (RMSD) of the ligand and the protein's ligand-binding domain (LBD) are often monitored to assess the stability of the system. nih.gov For example, in one study, the RMSD of certain triazole compounds complexed with the estrogen-related receptor α (ERRα) tended to stabilize after a specific simulation time, indicating a stable binding mode. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods are increasingly used to perform these studies, providing insights that can guide the design of new and more potent molecules. researchgate.netnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. scielo.br This method is widely used to understand the interactions between a small molecule, like a triazole derivative, and a biological target, such as a protein. scielo.br The binding affinity, often expressed as a binding score or energy (e.g., in kcal/mol), provides an estimate of the strength of the interaction. scielo.br

For example, in a study of imidazole-based 1,2,3-triazoles as carbonic anhydrase II inhibitors, molecular docking analysis revealed binding scores for the most promising compounds. scielo.br These computational results are often validated by comparing them with experimental data, such as IC50 values from enzyme inhibition assays. scielo.br The analysis of the docked conformation can also reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov

Influence of bromine and methoxy (B1213986) substituents on biological activity

The biological activity of this compound is significantly influenced by the electronic and steric properties of its bromine and methoxy substituents. The 1,2,4-triazole (B32235) ring itself is a well-established pharmacophore found in a variety of medicinally important compounds, including antifungal agents like fluconazole (B54011) and itraconazole (B105839). nih.gov

The methoxy group, on the other hand, is an electron-donating group that can influence the molecule's polarity and hydrogen bonding capacity. The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with receptor sites. The methoxy group's presence in other triazole-containing compounds has been associated with various biological activities, including antileishmanial and antimitotic effects. nih.govmdpi.com For example, methoxylated cinnamides containing a 1,2,3-triazole core have demonstrated relevant antileishmanial activity. nih.gov The interplay between the electron-withdrawing bromine and the electron-donating methoxy group on the triazole ring creates a unique electronic profile that can be fine-tuned to optimize biological activity.

Prediction of Spectroscopic Properties

Theoretical vibrational frequencies

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the vibrational frequencies of molecules like this compound. These calculations provide insights into the molecule's structure and bonding. The calculated harmonic frequencies for related halogenated triazoles, such as chlorotriazoles, have shown good agreement with experimental data. researchgate.net

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrations of its functional groups. These include the N-H stretching of the triazole ring, C-N stretching, C-Br stretching, and the stretching and bending modes of the methoxy group. Theoretical studies on similar triazole derivatives have successfully assigned these vibrational modes. core.ac.uk

A hypothetical table of selected theoretical vibrational frequencies for this compound, based on data from related compounds, is presented below.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Triazole Ring | ~3100-3200 |

| C-H Stretch | Methoxy Group | ~2900-3000 |

| C=N Stretch | Triazole Ring | ~1600-1650 |

| C-N Stretch | Triazole Ring | ~1400-1500 |

| C-O Stretch | Methoxy Group | ~1200-1300 |

| C-Br Stretch | Bromine Substituent | ~600-700 |

This table is illustrative and based on typical values for similar compounds.

Reaction Mechanism Studies of Synthesis and Derivatization

The synthesis of this compound and its derivatives can be approached through various established synthetic routes for 1,2,4-triazoles. Common methods include the cyclization of precursors like thiosemicarbazide (B42300) derivatives. nih.gov The specific introduction of the bromo and methoxy groups can be achieved through precursor functionalization or by direct modification of the triazole ring.

Advanced Research Applications of 3 Bromo 5 Methoxy 1h 1,2,4 Triazole and Its Derivatives

Medicinal Chemistry Applications of 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole core is a fundamental component in the design and synthesis of novel therapeutic agents. eurekaselect.combenthamdirect.com Its derivatives have been extensively investigated and have shown remarkable potential in various areas of medicinal chemistry, including the treatment of fungal, bacterial, viral, and parasitic infections, as well as cancer and inflammatory diseases. researchgate.netnih.gov The structural versatility of the 1,2,4-triazole ring allows for the introduction of various substituents, leading to the modulation of biological activity and the development of compounds with improved efficacy and selectivity. benthamdirect.com

Antifungal agents

Derivatives of 1,2,4-triazole are well-established as potent antifungal agents. nih.govujmm.org.ua The triazole ring is a core component of several widely used antifungal drugs, such as fluconazole (B54011) and itraconazole (B105839). mdpi.com Research has shown that novel 1,2,4-triazole derivatives exhibit significant activity against a range of human pathogenic fungi. nih.govresearchgate.net For instance, certain Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated strong antifungal effects against Microsporum gypseum, with some derivatives showing activity superior to the standard drug ketoconazole. nih.gov Similarly, a series of novel 1,2,4-triazole derivatives with a 4-(4-substitutedphenyl) piperazine (B1678402) side chain were found to be more potent against Candida albicans than fluconazole. researchgate.net The mechanism of action for many triazole antifungals involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol (B1671047) biosynthesis. researchgate.net

Antibacterial agents

The 1,2,4-triazole scaffold has been a fruitful source of new antibacterial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The hybridization of the 1,2,4-triazole moiety with other antibacterial pharmacophores has emerged as a promising strategy to combat drug resistance. nih.govsci-hub.se For example, hybrids of 1,2,4-triazole with fluoroquinolones have shown potent antimicrobial effects, particularly against resistant bacterial strains. nih.govsci-hub.se Schiff bases of 1,2,4-triazole have also demonstrated significant antibacterial activity. nih.gov For instance, certain derivatives were found to be as potent as the standard drug ceftriaxone (B1232239) against Staphylococcus aureus. nih.gov Furthermore, some 1,2,4-triazolo[3,4-b] mdpi.comresearchgate.netmdpi.comthiadiazines have exhibited excellent activity against E. coli and P. aeruginosa. nih.gov

Anticancer and cytostatic agents

The 1,2,4-triazole nucleus is a key feature in a number of compounds with significant anticancer and cytostatic properties. wisdomlib.org Researchers have synthesized and evaluated numerous 1,2,4-triazole derivatives that exhibit remarkable antiproliferative activity against various cancer cell lines. nih.gov For example, a series of novel compounds carrying the 1,2,4-triazole scaffold showed potent activity against a panel of cancer cell lines, with some compounds demonstrating strong tubulin and BRAF inhibitory activity. nih.gov The hybridization of the 1,2,4-triazole ring with other anticancer motifs, such as indole, has led to the development of potent cytotoxic agents. mdpi.com For instance, novel indolyl 1,2,4-triazole derivatives have been designed as inhibitors of cyclin-dependent kinases (CDK4/6), which are crucial regulators of the cell cycle. nih.gov

Anti-inflammatory agents

Compounds containing the 1,2,4-triazole moiety have demonstrated significant anti-inflammatory activity through various mechanisms. mdpi.com These include the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX), as well as the modulation of pro-inflammatory cytokine levels. mdpi.com For instance, a series of 1,2,4-triazole-pyrazole hybrids were found to be selective inhibitors of the COX-2 isoenzyme and exhibited better anti-inflammatory activity in vivo than celecoxib. mdpi.com Another study reported that certain 1,2,4-triazole derivatives containing a benzothiazole (B30560) ring showed stronger anti-inflammatory effects than the reference drug diclofenac (B195802) sodium, with a lower ulcerogenic potential. mdpi.com Furthermore, some newly synthesized 1,2,4-triazole derivatives have shown the ability to modulate the production of inflammatory cytokines such as TNF-α, IL-6, and IL-10. nih.gov

Antiviral properties

The 1,2,4-triazole ring is a key structural component in several antiviral drugs, including the broad-spectrum antiviral agent ribavirin. lifechemicals.comnuft.edu.ua The antiviral potential of 1,2,4-triazole derivatives has been the subject of extensive research, leading to the discovery of compounds with activity against a variety of DNA and RNA viruses. nih.govnih.gov For example, certain 1,2,4-triazole-3-thione enantiomers have been identified as potential candidates for the development of drugs against influenza A (H1N1) viruses. nih.gov Additionally, some acetamide-substituted analogs of doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), containing a 1,2,4-triazole substituent, have shown excellent efficacy against HIV-1. nih.gov The antiviral activity of these compounds often stems from their ability to interfere with viral replication processes. nih.gov

Antitubercular activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. researchgate.net The 1,2,4-triazole scaffold has been identified as a promising starting point for the development of new drugs to combat tuberculosis. mdpi.comresearchgate.net A number of 1,2,4-triazole derivatives have been synthesized and have shown significant in vitro activity against M. tuberculosis. mdpi.comresearchgate.net For instance, a series of pyridine-1,2,4-triazole derivatives were evaluated for their antitubercular potential, with one compound showing notable activity against M. tuberculosis H37Ra. mdpi.com The mechanism of action for some of these derivatives is thought to involve the inhibition of mycobacterial cytochrome P450 enzymes. mdpi.comresearchgate.net

Role as a Synthetic Intermediate

As a synthetic intermediate, 3-Bromo-5-methoxy-1H-1,2,4-triazole serves as a foundational building block. The presence of the bromine atom allows for a variety of substitution reactions, such as nucleophilic aromatic substitution or bromine-lithium exchange, which can introduce new functional groups. rsc.org The methoxy (B1213986) group and the nitrogen atoms in the triazole ring also offer sites for chemical modification, making the compound a versatile precursor for constructing diverse molecular structures. rsc.org

The 1,2,4-triazole scaffold is a key pharmacophore found in several commercially available anticancer drugs, such as anastrozole (B1683761) and letrozole. nih.gov This has spurred significant research into synthesizing novel 1,2,4-triazole-containing compounds as potential chemotherapeutic agents. nih.govnih.gov Nucleoside analogs, in particular, represent a major class of anticancer drugs that interfere with cellular processes like DNA replication. nih.gov The synthesis of modified nucleosides often involves the enzymatic or chemical coupling of a heterocyclic base to a sugar moiety. nih.govnih.gov

Derivatives of 1,2,4-triazole have been successfully incorporated into nucleoside structures to create compounds with antiviral and potential anticancer activities. nih.gov While the general class of substituted 1,2,4-triazoles is a focus of such research, specific studies detailing the direct use of this compound as a precursor in the synthesis of anticancer nucleosides are not prominent in current literature. However, its structure, featuring a reactive bromine atom suitable for coupling reactions, makes it a plausible candidate for such synthetic routes.

The concept of using well-defined molecular components to construct larger, functional systems is central to modern chemistry. semanticscholar.org The 1,2,4-triazole ring is considered a unique building block for creating functional materials due to its rigidity, stability, and the presence of nitrogen atoms that can act as ligands or participate in hydrogen bonding. rsc.org

This compound and its derivatives are classified as heterocyclic building blocks in chemical supply catalogs. bldpharm.comsigmaaldrich.com The reactivity of the C-Br bond on the triazole ring allows it to be a key component in coupling reactions, enabling the assembly of intricate molecular designs. rsc.orgmdpi.com This approach is utilized to synthesize a wide array of structures, from linked heterocyclic systems to complex polymers, where the triazole unit imparts specific electronic and structural properties to the final assembly. rsc.orgsemanticscholar.orgresearchgate.net For example, linking different heterocyclic rings like 1,2,4-triazole and 1,3,4-oxadiazole (B1194373) is a strategy used to develop new functional materials. frontiersin.org

Material Science Applications

The application of 1,2,4-triazole derivatives extends into material science, where their unique chemical and physical properties are harnessed to create new polymers and functional organic materials.

Research into novel polymers often incorporates heterocyclic rings to enhance thermal stability, conductivity, or other desired characteristics. One such area involves the synthesis of polymers containing the 4-azo-3,5-substituted-1,2,4-triazole moiety. ajchem-a.comajchem-a.com These polymers have been investigated for properties such as antibacterial and anticorrosion activity. ajchem-a.com

The general synthesis for this class of polymers involves a multi-step process, as outlined in the table below. ajchem-a.comajchem-a.com

| Step | Reaction | Description |

| 1 | Ring Formation | The 1,2,4-triazole ring is formed from precursors like thiocarbohydrazide (B147625) and substituted benzoic acids. ajchem-a.com |

| 2 | Azo Coupling | The triazole derivative is coupled with various aromatic amines to yield 1,2,4-triazole 4-azo derivatives. ajchem-a.com |

| 3 | Polymerization | The resulting azo-triazole monomers are polymerized using reagents such as polyacryloyl chloride in the presence of pyridine (B92270) and acetonitrile (B52724). ajchem-a.comajchem-a.com |

While this specific polymer class demonstrates the utility of the 3,5-substituted-1,2,4-triazole structure in polymer chemistry, studies explicitly starting from this compound were not identified.

The 1,2,4-triazole ring system has been explored for its potential use in organic electronics and optical materials. Its electron-deficient nature and rigid, planar structure can be beneficial for applications in organic light-emitting devices (OLEDs) and other electronic components. The triazole moiety can serve as a building block for constructing π-conjugated systems, which are fundamental to organic electronics. rsc.org Some suppliers categorize this compound under optical and electronic materials, suggesting its potential as a building block in this field. bldpharm.com However, specific research detailing its incorporation and performance in such devices is not widely available.

Agrochemical Applications (if applicable)

Derivatives of 1,2,4-triazole are well-established in the agricultural industry. nih.govajchem-a.com Many commercial fungicides and other plant protection agents are based on the triazole scaffold. ajchem-a.com The biological activity of these compounds is a key reason for their widespread use. While the 1,2,4-triazole class is significant in agrochemicals, there is no specific information in the reviewed literature indicating that this compound is used in agrochemical applications.

Enzyme Inhibition Studies

The 1,2,4-triazole nucleus is a key pharmacophore in a variety of therapeutic agents, and its derivatives are known to be effective inhibitors of several enzymes. nih.govmdpi.com Research into this class of compounds is driven by the need for new and effective treatments for a range of diseases, including those involving neurological disorders and microbial infections. nih.govmdpi.com

Molecular docking is a computational technique frequently employed to predict the binding orientation and affinity of a ligand to a target protein. This method is instrumental in the rational design of new enzyme inhibitors. For various 1,2,4-triazole derivatives, molecular docking studies have been crucial in elucidating their mechanism of action at the molecular level.

For instance, in the study of novel 1,2,3-triazole derivatives, molecular docking was used to assess their binding potential to the active site of lanosterol 14α-demethylase from Candida albicans. nih.gov This analysis helps in understanding how different substituents on the triazole ring can influence the binding affinity and inhibitory activity. Similarly, docking studies on 1,2,4-triazole derivatives have been performed to understand their interactions with enzymes like cyclooxygenase (COX). prolekare.czresearchgate.net These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues in the enzyme's active site. prolekare.cz

In the context of designing new anti-inflammatory agents, molecular docking of 1,2,4-triazole derivatives with COX-1 and COX-2 enzymes has helped in identifying compounds with potential selectivity, which is a critical factor in reducing side effects. prolekare.cz For example, a study on alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol showed that certain compounds had a higher predicted affinity for COX-1 over COX-2. prolekare.cz

Table 1: Molecular Docking Data of Selected 1,2,4-Triazole Derivatives against COX-1

| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) |

|---|---|---|

| 2e | -7.843 | 0.135 |

| 2g | -7.796 | 0.146 |

Data sourced from a study on alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. prolekare.cz

Cyclooxygenase-1 (COX-1) Inhibition:

Cyclooxygenase enzymes are key in the biosynthesis of prostaglandins, which are mediators of inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effect by inhibiting COX enzymes. The 1,2,4-triazole scaffold has been incorporated into various compounds designed as COX inhibitors. mdpi.comnih.gov

While direct studies on this compound are unavailable, research on other substituted 1,2,4-triazoles demonstrates their potential as COX inhibitors. For example, a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were synthesized and evaluated for their COX inhibitory activity. Some of these compounds showed potent inhibition of both COX-1 and COX-2.

Table 2: In Vitro COX-1 and COX-2 Inhibition Data for Selected 1,2,4-Triazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|

| Compound 4b | 45.9 | 68.2 |

| Compound 6 | 39.8 | 46.3 |

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity. Data from a study on 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides.

Lanosterol 14α-demethylase (L14DM) Inhibition:

Lanosterol 14α-demethylase is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals. nih.gov It is a primary target for azole antifungal drugs. The nitrogen atoms in the triazole ring can coordinate with the heme iron in the enzyme's active site, leading to inhibition. nih.gov

Although no specific data exists for this compound, the broader class of 1,2,4-triazole derivatives is well-established as L14DM inhibitors. For example, fluconazole and itraconazole are widely used antifungal drugs that contain a 1,2,4-triazole ring. Research has shown that various structural modifications to the triazole scaffold can significantly impact the antifungal potency by altering the binding affinity to L14DM. nih.gov The development of new triazole-based inhibitors for L14DM is an active area of research aimed at overcoming drug resistance. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 1,2,4-triazole (B32235) derivatives is well-established, but the pursuit of more efficient and environmentally benign methodologies remains a critical goal. Future research will likely focus on moving away from traditional, often harsh, reaction conditions towards greener alternatives. This includes the adoption of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for related triazole systems. nih.gov The exploration of one-pot reactions and the use of eco-friendly solvents will also be paramount. researchgate.netfrontiersin.org

Exploration of New Pharmacological Targets for 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, known for its wide array of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.net While existing drugs leverage these activities, future research will aim to identify and validate novel biological targets for derivatives of "3-Bromo-5-methoxy-1H-1,2,4-triazole".

Recent studies have highlighted the potential of 1,2,4-triazole derivatives as inhibitors of emerging therapeutic targets. For instance, some derivatives have been identified as novel ferroptosis inhibitors, a form of regulated cell death implicated in various diseases. nih.gov Others are being investigated as antimitotic agents that target tubulin polymerization, a critical process in cell division, particularly relevant for cancer therapy. nih.gov The unique electronic properties conferred by the bromo and methoxy (B1213986) groups could be exploited to design derivatives with high affinity and selectivity for these and other novel targets, such as specific kinases or metabolic enzymes. nih.gov

Table 1: Emerging Pharmacological Targets for 1,2,4-Triazole Derivatives

| Target Class | Specific Target Example | Potential Therapeutic Area |

| Cell Death Pathways | Ferroptosis | Acute organ injury, neurodegenerative disorders, cancer |

| Cytoskeletal Proteins | Tubulin | Cancer |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer |

| Viral Enzymes | Reverse Transcriptase | HIV/AIDS |

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the de novo design and optimization of drug candidates with improved efficacy and pharmacokinetic profiles. For derivatives of "this compound," advanced computational modeling will play a pivotal role in several key areas.

Molecular docking studies can predict the binding modes and affinities of novel derivatives with their biological targets, guiding the design of more potent inhibitors. mdpi.comrsc.orgscienceopen.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities, allowing for the prediction of the most promising candidates for synthesis and testing. nih.gov Furthermore, computational methods can be employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. nih.gov

Investigation of Synergistic Effects in Combination Therapies

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve better treatment outcomes and overcome drug resistance. Future research should explore the potential of "this compound" derivatives to act synergistically with existing therapeutic agents.

For example, a 1,2,4-triazole derivative that inhibits a specific cancer-related enzyme could be combined with a traditional cytotoxic agent to enhance its efficacy or with an immunotherapy to modulate the tumor microenvironment. nih.gov Investigating these combinations will require robust in vitro and in vivo models to assess synergistic effects and elucidate the underlying mechanisms of action. The goal is to develop more effective treatment regimens with potentially lower doses of individual drugs, thereby reducing toxicity and improving patient outcomes.

Applications in Supramolecular Chemistry and Nanotechnology

The unique structural and electronic properties of the 1,2,4-triazole ring make it an attractive building block for applications beyond pharmacology. In the realm of supramolecular chemistry, the ability of the triazole nitrogen atoms to participate in hydrogen bonding and coordination with metal ions can be exploited to construct complex, self-assembling architectures. nih.gov

Derivatives of "this compound" could be incorporated into macrocycles or polymers to create novel sensors for ions or small molecules. nih.gov Furthermore, their potential to form ordered structures could be harnessed in the development of new materials with interesting optical or electronic properties. In nanotechnology, these compounds could be used to functionalize nanoparticles for targeted drug delivery or as components in the design of molecular-scale electronic devices. The versatility of the triazole scaffold ensures a rich field of future research at the intersection of chemistry, materials science, and nanotechnology. nih.gov

常见问题

Q. What are the most effective synthetic routes for 3-bromo-5-methoxy-1H-1,2,4-triazole, and how can reaction yields be optimized?

- Methodological Answer : A robust approach involves bromination of pre-formed triazole scaffolds. For example, N-bromosuccinimide (NBS) in carbon tetrachloride under reflux with benzoyl peroxide as a radical initiator achieves regioselective bromination (yields ~60–75%) . Alternatively, coupling reactions with aziridine esters (e.g., Scheme 33 in ) require BF₃·OEt₂ catalysis in THF at 60°C, followed by purification via column chromatography. Key optimization steps include monitoring reaction progress with TLC, controlling stoichiometry of brominating agents, and using inert atmospheres to prevent side reactions .

Q. How can the structure of this compound derivatives be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- X-ray crystallography : Use SHELXL for refinement (e.g., monoclinic space group P21, with parameters like a=6.323 Å, β=90.33° as in ). SHELX software is preferred for small-molecule refinement due to its robust handling of high-resolution data .

- Spectroscopy : Confirm functional groups via IR (C-Br stretch ~550 cm⁻¹) and ¹H/¹³C NMR (methoxy protons at δ 3.8–4.0 ppm). Mass spectrometry (ESI-MS) verifies molecular ion peaks .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Adopt hazard mitigation strategies aligned with GHS classifications:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H317/H320 warnings) .

- Ventilation : Use fume hoods to prevent inhalation of dust/particulates (H373/H372 risks).

- Waste disposal : Collect spills in sealed containers and avoid environmental release (H411/H401 precautions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data or unexpected reaction outcomes during synthesis?

- Methodological Answer :

- Data cross-validation : Compare experimental XRD results (e.g., unit cell parameters) with computational predictions (DFT-optimized geometries). Discrepancies in bond lengths >0.05 Å may indicate twinning or disorder .

- Reaction troubleshooting : If bromination yields drop below 50%, assess NBS purity or switch to alternative solvents (e.g., DCM instead of CCl₄). Contradictory NMR signals may arise from tautomerism; use variable-temperature NMR to confirm .

Q. What mechanistic insights explain the regioselectivity of bromination in 1,2,4-triazole derivatives?

- Methodological Answer : Bromination follows a radical pathway initiated by benzoyl peroxide. The 5-position of the triazole is favored due to resonance stabilization of the intermediate radical, as the lone pairs on adjacent nitrogen atoms delocalize the electron deficiency. Computational studies (e.g., Fukui indices) can predict reactive sites .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .

- ADMET profiling : Predict pharmacokinetics (e.g., LogP via ChemAxon) and toxicity (e.g., ProTox-II) to prioritize derivatives for synthesis .

Q. What strategies enhance the biological activity of 1,2,4-triazole derivatives through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance metabolic stability. Methoxy groups at the 5-position improve solubility but may reduce membrane permeability .

- Bioisosteric replacement : Replace bromine with chlorine or methylsulfonyl groups to modulate cytotoxicity (e.g., IC₅₀ shifts in MTT assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。